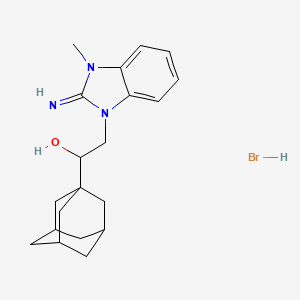![molecular formula C20H19F3N2O2 B5378596 1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5378596.png)
1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone, commonly known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool for cancer therapy.
Wirkmechanismus
DFP-10825 inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, DFP-10825 destabilizes these client proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, this compound has been well-tolerated and has not shown any significant adverse effects. DFP-10825 has also been shown to be effective in inhibiting cancer cell growth in vivo, suggesting that it has the potential to be a valuable therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DFP-10825 is its specificity for HSP90. This compound has been shown to selectively inhibit HSP90 activity, without affecting other chaperone proteins. This specificity makes DFP-10825 a valuable tool for studying the role of HSP90 in cancer cell growth and survival.
One limitation of DFP-10825 is its relatively low potency compared to other HSP90 inhibitors. This may limit its effectiveness in certain cancer types or in combination with other therapies.
Zukünftige Richtungen
For DFP-10825 research include further preclinical studies to evaluate its effectiveness in various cancer types and in combination with other therapies. Additionally, research could focus on developing more potent analogs of DFP-10825 and improving its pharmacokinetic properties for clinical use. Finally, studies could explore the role of HSP90 inhibition in other diseases beyond cancer, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of DFP-10825 is a multi-step process that involves the reaction of various reagents and intermediates. The first step involves the reaction of 3-fluoro-4-iodoaniline with 2,4-difluorobenzoyl chloride to form 3-fluoro-4-(2,4-difluorobenzoylamino)iodobenzene. This intermediate is then reacted with piperazine to form 1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. DFP-10825 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-[4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-19(26)13-3-6-18(17(23)11-13)24-7-9-25(10-8-24)20(27)15-5-4-14(21)12-16(15)22/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLZYNYSJZADOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(benzyloxy)phenyl]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B5378516.png)
![3-(3,4-difluorophenyl)-5-[(5-ethylpyridin-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5378519.png)
![N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378530.png)
![2-[2-(3-cyclopentyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]imidazo[1,2-a]pyridine](/img/structure/B5378544.png)

![N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B5378556.png)
![N-{2-[2-(9-ethyl-9H-carbazol-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5378563.png)
![4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5378564.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5378565.png)
![1-(3-methoxybenzoyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5378571.png)
![1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378580.png)
![N,N,2-trimethyl-7-(morpholin-4-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378587.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)